N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available reagentsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share similar structural features and are known for their antimicrobial and anticancer activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Pyrazole Derivatives: Other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazol-4-amine, have similar chemical properties and applications.
Uniqueness
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c1-11-17-14(19(26)20-9-13-10-21-24(3)12(13)2)8-15(16-6-5-7-27-16)22-18(17)25(4)23-11/h5-8,10H,9H2,1-4H3,(H,20,26) |
InChI Key |
ZZQDRWPNKFBCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
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